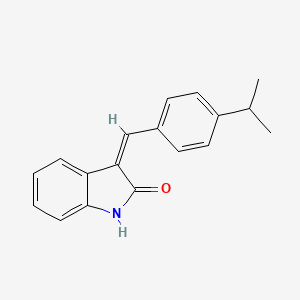
(E)-3-(4-Isopropylbenzylidene)indolin-2-one
説明
SU 4313 is a bioactive chemical.
生物活性
(E)-3-(4-Isopropylbenzylidene)indolin-2-one is an organic compound belonging to the indolinone class, characterized by a unique structure that includes an isopropyl group attached to a benzylidene moiety linked to an indolin-2-one core. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₁₈H₁₇NO
- Molecular Weight : Approximately 263.3 g/mol
- Structure : Features an indole moiety fused with a carbonyl group, with the isopropyl group enhancing its lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 4-isopropylbenzaldehyde with indolin-2-one under basic conditions. The method can be scaled for industrial applications using continuous flow reactors to improve purity and yield.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | 3.125 | Effective against K. pneumoniae |
| Fluconazole | 0.39 | Control for comparison |
The compound has been shown to have better antifungal than antibacterial potential, particularly against Candida species, with MIC values ranging from 0.36 to 25 mg/mL .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. It has demonstrated cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The IC₅₀ values for these cell lines are summarized below:
The mechanism of action appears to involve the induction of apoptosis through caspase activation and cell cycle arrest, although further research is needed to elucidate the precise pathways involved .
Case Studies and Research Findings
- Antimicrobial Testing : In a study evaluating various indolinone derivatives, this compound exhibited significant activity against K. pneumoniae with an MIC of 3.125 mg/mL, highlighting its potential as an antimicrobial agent .
- Cytotoxicity Assays : In vitro testing on human cancer cell lines revealed that this compound had varying degrees of cytotoxicity, with MCF-7 cells showing an IC₅₀ value of approximately 18 µM, indicating promising anticancer properties .
- Mechanistic Insights : Research into the apoptotic mechanisms revealed that treatment with this compound led to increased caspase activity and alterations in cell cycle progression, suggesting a multi-faceted approach to its anticancer effects .
特性
IUPAC Name |
(3E)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-16-15-5-3-4-6-17(15)19-18(16)20/h3-12H,1-2H3,(H,19,20)/b16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQQWCZKCUQNSO-LFIBNONCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















